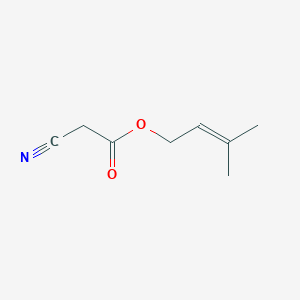

3-Methylbut-2-en-1-yl cyanoacetate

Description

3-Methylbut-2-en-1-yl cyanoacetate is an ester derivative of cyanoacetic acid, featuring a substituted allyl group (3-methylbut-2-en-1-yl) as the alcohol moiety. This compound is structurally characterized by the presence of a cyano group (-CN) and an ester functional group, making it a versatile intermediate in organic synthesis. It is particularly notable for its role in Knoevenagel condensations and cyclization reactions to form heterocyclic compounds, such as pyridazines and imidazoles, under catalytic conditions . Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the acidity of the α-hydrogen, facilitating nucleophilic additions.

Properties

CAS No. |

63389-84-4 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-methylbut-2-enyl 2-cyanoacetate |

InChI |

InChI=1S/C8H11NO2/c1-7(2)4-6-11-8(10)3-5-9/h4H,3,6H2,1-2H3 |

InChI Key |

LZLSUHMFFPVWGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC(=O)CC#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyanoacetate Esters

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-methylbut-2-en-1-yl cyanoacetate with ethyl cyanoacetate and methyl cyanoacetate:

| Compound | Molecular Formula | Molecular Weight | pKa* | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₈H₁₁NO₂ | 153.18 | ~8–9 | Not reported | Not reported |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | <9 | 208–210 | -22 |

| Methyl cyanoacetate | C₄H₅NO₂ | 99.09 | ~8–9 | 202–204 | -40 |

*The pKa values are inferred from ethyl cyanoacetate data, where the cyano group lowers the α-hydrogen acidity compared to malonates or acetoacetates .

Key Observations :

- Methyl and ethyl cyanoacetates have lower molecular weights and higher volatility, as reflected in their boiling points .

Reactivity and Catalytic Requirements

Cyanoacetate esters exhibit distinct reactivity in condensation and cyclization reactions, depending on their substituents and catalyst systems:

Knoevenagel Condensation

- This compound: Reacts with aldehydes in the presence of ionic liquid catalysts like [Ch][OH] (20 mol%) at 100°C, yielding heterocyclic products (e.g., pyridazines) with isolated yields of 70–85% .

- Ethyl cyanoacetate: Requires weaker bases (e.g., CsY/CsAcO zeolites) due to its lower pKa (<9). It forms stable pyridazinones (e.g., 23a,b) when condensed with 2-arylhydrazonopropanal derivatives .

- Methyl cyanoacetate: Exhibits similar reactivity but is often used at milder temperatures (room temperature to 100°C) with diverse catalysts, achieving yields of 60–90% .

Cyclization to Heterocycles

- Ethyl cyanoacetate derivatives are precursors to pyridazinones, while methyl esters are utilized in synthesizing imidazoles and quinolines under acidic conditions (e.g., PPA at 130–140°C) .

Catalytic Performance and Basic Site Requirements

The basicity of catalysts correlates with the pKa of active methylene compounds:

- Ethyl cyanoacetate (pKa <9): Activated by weak basic sites (e.g., CsY/CsAcO zeolites) .

- Ethyl malonate (pKa = 13.3): Requires strong basic sites.

- Ethyl acetoacetate (pKa = 10.7): Intermediate basicity .

This hierarchy explains why this compound, with a pKa similar to ethyl cyanoacetate, achieves high yields with [Ch][OH], a catalyst optimized for weak-to-intermediate basicity .

Research Findings and Data Tables

Table 1: Reaction Conditions and Yields of Cyanoacetate Derivatives

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Methylbut-2-en-1-yl cyanoacetate, and how can yield be maximized?

To optimize synthesis, employ Design of Experiments (DOE) methodologies, such as orthogonal arrays, to evaluate critical factors:

- Catalyst concentration : Prioritize this parameter, as it has the greatest influence on esterification rates in analogous cyanoacetate esters .

- Molar ratio : A 1:3.5 ratio of precursor to alcohol is recommended for similar reactions, adjusted for steric effects in branched esters .

- Temperature and time : Maintain 80°C for 3.5 hours, balancing thermal stability and reaction kinetics .

Validate purity via gas chromatography (GC) with flame ionization detection (FID), as shown in ethyl cyanoacetate optimization studies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or NIOSH-approved respirators .

- Emergency response : For skin contact, rinse with water for ≥15 minutes; if ingested, do not induce vomiting —immediately administer water and seek medical attention (H301 hazard) .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis or polymerization .

Advanced: How can researchers analyze contradictory data regarding the antimicrobial efficacy of this compound across different studies?

- Standardized assays : Use broth microdilution (CLSI guidelines) with consistent microbial strains (e.g., E. coli ATCC 25922) to minimize variability .

- Structure-activity comparisons : Cross-reference data with structurally similar esters (e.g., ethyl 2-cyano-3-methylbut-2-enoate) to identify substituent effects on MIC values .

- Statistical validation : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent polarity, inoculum size) .

Basic: Which analytical techniques are most effective for purity assessment and structural elucidation of this compound?

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) with internal standards for quantification .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm ester and cyano group positions (δ 1.8–2.1 ppm for methyl groups; δ 170–175 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to distinguish isotopic peaks and verify molecular formula .

Advanced: What computational methods are employed to predict the reactivity and interaction mechanisms of this compound in enzyme-catalyzed reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites in enzyme active pockets .

- Molecular docking : Use AutoDock Vina to model binding affinities with target enzymes (e.g., cytochrome P450) and identify steric clashes .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability under physiological conditions .

Advanced: How does the ester functional group in this compound influence its chemical reactivity compared to analogous cyanoacetate esters?

- Steric effects : The 3-methylbut-2-en-1-yl group increases steric hindrance, reducing nucleophilic attack rates compared to linear esters (e.g., ethyl cyanoacetate) .

- Electronic effects : The α,β-unsaturated ester enhances electrophilicity at the β-carbon, facilitating Michael additions or cyclization reactions .

- Comparative studies : Benchmark reaction kinetics (e.g., hydrolysis rates) against methyl and tert-butyl analogs to quantify substituent impacts .

Basic: What are the key steps in designing an in vitro assay to evaluate the biological activity of this compound?

- Dose-response testing : Prepare serial dilutions (1–256 µg/mL) in DMSO or aqueous buffers with ≤0.1% solvent to avoid cytotoxicity .

- Positive controls : Include reference antibiotics (e.g., ciprofloxacin for bacteria) or enzyme inhibitors (e.g., kojic acid for oxidases) .

- Endpoint analysis : Use spectrophotometry (OD₆₀₀ for microbial growth) or fluorometric substrates (e.g., AMC for protease activity) .

Advanced: How can researchers reconcile discrepancies in reported reaction yields when using different catalytic systems for synthesizing this compound?

- Catalyst screening : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to assess protonation vs. coordination effects .

- Byproduct analysis : Use GC-MS to identify side products (e.g., decarboxylation derivatives) under varying conditions .

- Kinetic profiling : Conduct time-course studies with in-situ FTIR to monitor esterification progress and optimize termination points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.